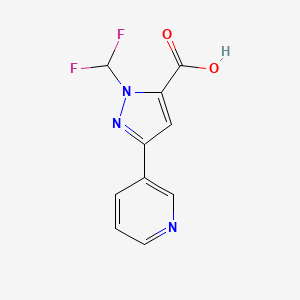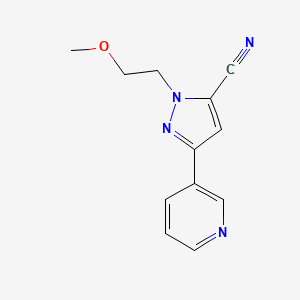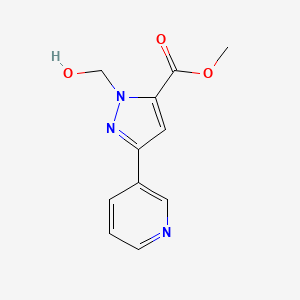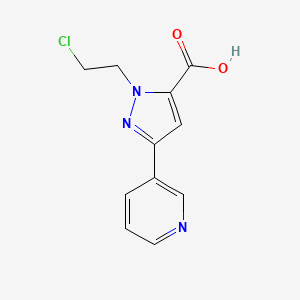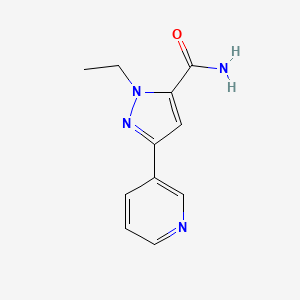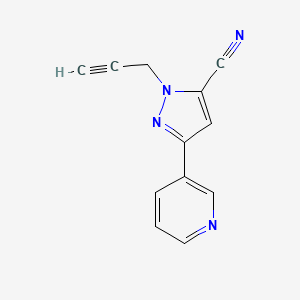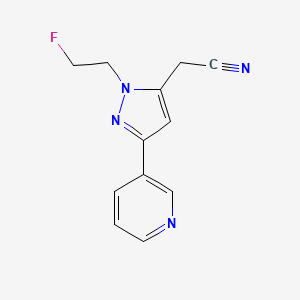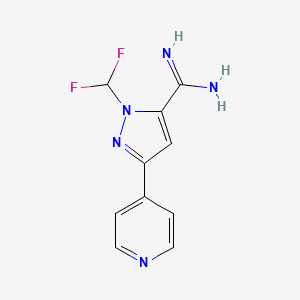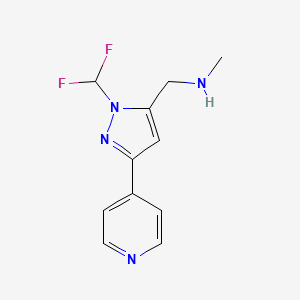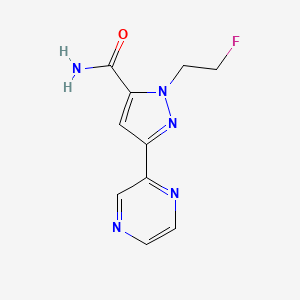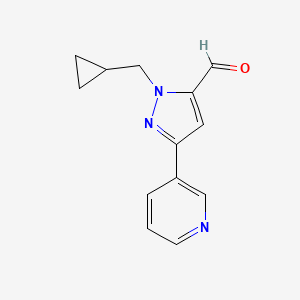![molecular formula C9H13N5 B1479663 3-(2-Azidoethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098046-35-4](/img/structure/B1479663.png)
3-(2-Azidoethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
描述
3-(2-Azidoethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is a compound that belongs to the class of azidoethyl-substituted pyrazoles. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of the azido group makes it a versatile intermediate for further chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Azidoethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves the reaction of a suitable pyrazole precursor with an azidoethylating agent. One common method involves the use of 2-azidoethyl-4-methyl benzenesulfonate or 2-azidoethyl-methylsulfonate as the azidoethylating agents . The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(2-Azidoethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido group can yield nitro derivatives, while reduction can yield amine derivatives.
科学研究应用
3-(2-Azidoethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in click chemistry reactions.
Biology: The compound can be used to modify biomolecules through bioorthogonal reactions, enabling the study of biological processes.
Industry: Used in the development of new materials, including energetic materials and polymers.
作用机制
The mechanism of action of 3-(2-Azidoethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole involves its ability to participate in azide-alkyne cycloaddition reactions, commonly known as click chemistry. This reaction is highly specific and efficient, allowing for the selective modification of target molecules. The azido group acts as a reactive handle that can be targeted by alkyne-containing molecules, forming stable triazole linkages.
相似化合物的比较
Similar Compounds
- 2-Azidoethyl-4-methyl benzenesulfonate
- 2-Azidoethyl-methylsulfonate
- 1-Azido-2-chloroethane
Uniqueness
3-(2-Azidoethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is unique due to its specific structural features, which include the azidoethyl group attached to a tetrahydrocyclopenta[c]pyrazole core. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in various fields .
属性
IUPAC Name |
3-(2-azidoethyl)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-14-9(5-6-11-13-10)7-3-2-4-8(7)12-14/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSOWDRIBJUDPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


